5-Cyclopropyl-1H-imidazol-2-amine hydrochloride

CAS No.: 1803598-15-3

Cat. No.: VC2896354

Molecular Formula: C6H10ClN3

Molecular Weight: 159.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803598-15-3 |

|---|---|

| Molecular Formula | C6H10ClN3 |

| Molecular Weight | 159.62 g/mol |

| IUPAC Name | 5-cyclopropyl-1H-imidazol-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C6H9N3.ClH/c7-6-8-3-5(9-6)4-1-2-4;/h3-4H,1-2H2,(H3,7,8,9);1H |

| Standard InChI Key | DHKQVDDSPOGYLM-UHFFFAOYSA-N |

| SMILES | C1CC1C2=CN=C(N2)N.Cl |

| Canonical SMILES | C1CC1C2=CN=C(N2)N.Cl |

Introduction

Chemical Structure and Identification

Basic Information and Identifiers

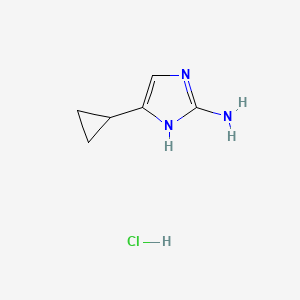

5-Cyclopropyl-1H-imidazol-2-amine hydrochloride is a salt form of the parent compound 5-cyclopropyl-1H-imidazol-2-amine. The compound is also known as 4-cyclopropyl-1H-imidazol-2-amine hydrochloride in some sources, reflecting different numbering conventions for the imidazole ring substituents . This heterocyclic compound contains an imidazole core with a cyclopropyl substituent and an amine group, plus a hydrochloride counter-ion.

Table 1: Compound Identification Data

| Parameter | Value |

|---|---|

| CAS Number | 1803598-15-3 |

| Molecular Formula | C₆H₁₀ClN₃ |

| Molecular Weight | 159.62 g/mol |

| InChI | 1S/C6H9N3.ClH/c7-6-8-3-5(9-6)4-1-2-4;/h3-4H,1-2H2,(H3,7,8,9);1H |

| InChI Key | DHKQVDDSPOGYLM-UHFFFAOYSA-N |

| Physical Form | Powder |

| Purity | 95% (commercial) |

The parent compound (non-hydrochloride form) has a molecular formula of C₆H₉N₃ and a molecular weight of 123.16 g/mol . The addition of HCl to form the salt increases the molecular weight to 159.62 g/mol .

Structural Features

The structure consists of an imidazole ring with a cyclopropyl group at the 5-position (or 4-position depending on the numbering convention) and an amino group at the 2-position. The hydrochloride salt formation occurs at one of the nitrogen atoms, which enhances water solubility compared to the free base form. The cyclopropyl group is a three-membered ring that contributes to the compound's unique spatial arrangement and reactivity.

Physical and Chemical Properties

Chemical Properties

The free base form of the compound (5-Cyclopropyl-1H-imidazol-2-amine) exhibits the following computed properties:

Table 2: Computed Properties of Parent Compound

The hydrochloride salt form likely has increased water solubility compared to the free base, which is a common characteristic of amine hydrochlorides. The salt formation also affects the compound's stability and crystalline structure.

Synthesis Methods

General Synthetic Approach

The synthesis of 5-cyclopropyl-1H-imidazol-2-amine hydrochloride typically involves several key reactions with cyclopropyl derivatives and imidazole precursors. The specific synthesis methods often depend on the desired purity and yield requirements.

Reaction Conditions

Synthetic reactions for this compound are typically performed under controlled conditions, which may include:

-

Elevated temperatures (approximately 100°C)

-

Use of solvents such as acetic acid

-

Reflux conditions to promote cyclization

The final step in producing the hydrochloride salt would involve treatment of the free base with hydrochloric acid in an appropriate solvent, followed by isolation of the salt by filtration or crystallization.

Biological Activities and Applications

Enzyme Inhibition Properties

5-Cyclopropyl-1H-imidazol-2-amine hydrochloride exhibits potential biological activities, particularly as an enzyme inhibitor. Imidazole derivatives are known to inhibit various enzymes by mimicking substrate structures or binding at active sites, thus altering metabolic pathways relevant in diseases such as cancer and bacterial infections.

Mechanism of Action

The compound's structure allows it to bind effectively to biological targets such as enzymes or receptors, modulating their activity and leading to various biological effects. This interaction is crucial for its potential therapeutic applications, where it may influence metabolic pathways and disease progression.

| Quantity | Price (USD) |

|---|---|

| 100 mg | $169.00 |

| 250 mg | $241.80 |

| 500 mg | $380.90 |

| 1 g | $488.80 |

| 2.5 g | $933.40 |

Related Compounds and Derivatives

Structural Analogues

Several compounds share structural similarities with 5-cyclopropyl-1H-imidazol-2-amine hydrochloride:

-

5-Cyclopropyl-1H-imidazol-2-amine (the free base form)

-

2-Cyano-4-cyclopropyl-1H-imidazole (CAS: 120118-65-2) - a related structure with a cyano group instead of an amine group

-

5-cyclopropyl-1H-imidazole-2-carbonitrile - another related structure mentioned in the search results

Comparative Analysis

These structural analogues differ primarily in their functional groups at the 2-position of the imidazole ring (amine vs. cyano group) and their salt forms, which may impact their solubility, stability, and biological activities. The different substituents likely result in varied binding affinities to potential biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume